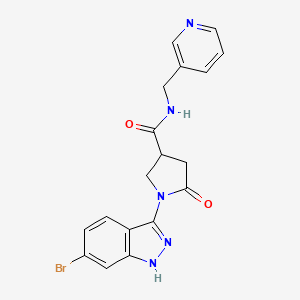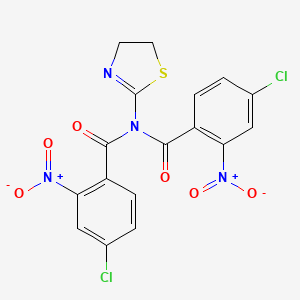
N'-(2,4-dinitrophenyl)methanesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,4-dinitrophenyl)methanesulfonohydrazide is a chemical compound with the molecular formula C(_7)H(_8)N(_4)O(_6)S and a molecular weight of 276.23 g/mol . This compound is characterized by the presence of a dinitrophenyl group attached to a methanesulfonohydrazide moiety. It is known for its applications in various chemical reactions and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dinitrophenyl)methanesulfonohydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with methanesulfonyl chloride. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The general reaction scheme is as follows:
2,4-dinitrophenylhydrazine+methanesulfonyl chloride→N’-(2,4-dinitrophenyl)methanesulfonohydrazide
Industrial Production Methods
Industrial production of N’-(2,4-dinitrophenyl)methanesulfonohydrazide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dinitrophenyl)methanesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of aminophenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(2,4-dinitrophenyl)methanesulfonohydrazide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and related compounds.
Biology: The compound is employed in biochemical assays to detect and quantify carbonyl compounds in biological samples.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(2,4-dinitrophenyl)methanesulfonohydrazide involves its interaction with specific molecular targets. The dinitrophenyl group can form stable complexes with carbonyl compounds, making it useful in detecting and quantifying these compounds. The sulfonohydrazide moiety can participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications, particularly in detecting carbonyl compounds.
Methanesulfonohydrazide: Another related compound with similar reactivity but lacking the dinitrophenyl group.
Uniqueness
N’-(2,4-dinitrophenyl)methanesulfonohydrazide is unique due to the combination of the dinitrophenyl and methanesulfonohydrazide groups. This combination enhances its reactivity and specificity in various chemical reactions, making it a valuable reagent in both research and industrial applications.
Properties
Molecular Formula |
C7H8N4O6S |
|---|---|
Molecular Weight |
276.23 g/mol |
IUPAC Name |
N'-(2,4-dinitrophenyl)methanesulfonohydrazide |
InChI |
InChI=1S/C7H8N4O6S/c1-18(16,17)9-8-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,8-9H,1H3 |
InChI Key |
GDNSLBCNGMCQRL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11024527.png)
![4-[({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid](/img/structure/B11024528.png)
![methyl 7-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11024533.png)

![2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11024538.png)
![2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11024542.png)
![methyl (2Z)-[2-{(2E)-2-[6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinyl}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B11024547.png)
![N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11024552.png)
![2-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B11024569.png)


![3-(4-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B11024602.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B11024603.png)
![N-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]hydrazinecarboximidamide](/img/structure/B11024615.png)
